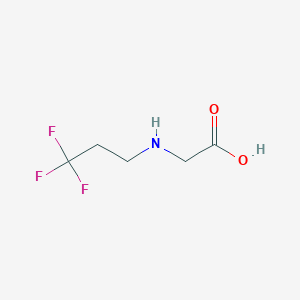
(3,3,3-Trifluoropropyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,3,3-Trifluoropropyl)glycine is a fluorinated amino acid derivative. The presence of the trifluoropropyl group imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,3,3-Trifluoropropyl)glycine typically involves the introduction of the trifluoropropyl group into a glycine molecule. One common method is the reaction of glycine with 3,3,3-trifluoropropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(3,3,3-Trifluoropropyl)glycine can undergo various chemical reactions, including:
Oxidation: The trifluoropropyl group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the trifluoropropyl group to other functional groups.
Substitution: The trifluoropropyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of trifluoropropionic acid derivatives.
Reduction: Formation of non-fluorinated propyl derivatives.
Substitution: Formation of various substituted glycine derivatives.
Aplicaciones Científicas De Investigación
(3,3,3-Trifluoropropyl)glycine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems due to the presence of the trifluoropropyl group.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (3,3,3-Trifluoropropyl)glycine involves its interaction with specific molecular targets and pathways. The trifluoropropyl group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. This can result in modulation of biochemical pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3,3,3-Trifluoropropionic acid: A related compound with similar chemical properties but different applications.
3,3,3-Trifluoropropylamine: Another fluorinated derivative with distinct reactivity and uses.
Uniqueness
(3,3,3-Trifluoropropyl)glycine is unique due to the presence of both the glycine backbone and the trifluoropropyl group This combination imparts specific chemical and biological properties that are not observed in other similar compounds
Propiedades
Fórmula molecular |
C5H8F3NO2 |
|---|---|
Peso molecular |
171.12 g/mol |
Nombre IUPAC |
2-(3,3,3-trifluoropropylamino)acetic acid |
InChI |
InChI=1S/C5H8F3NO2/c6-5(7,8)1-2-9-3-4(10)11/h9H,1-3H2,(H,10,11) |
Clave InChI |
KCQRFKWRWFPJPB-UHFFFAOYSA-N |
SMILES canónico |
C(CNCC(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


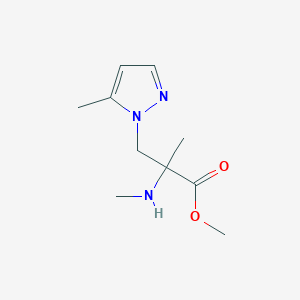
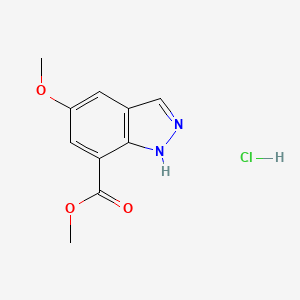

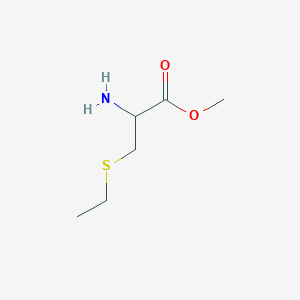
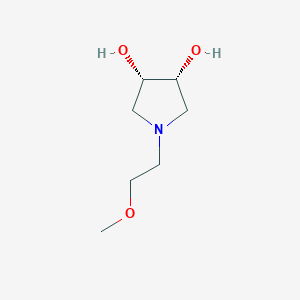
![rac-(1r,4r)-N-methyl-4-[(methylamino)methyl]cyclohexane-1-carboxamidehydrochloride,trans](/img/structure/B13624114.png)
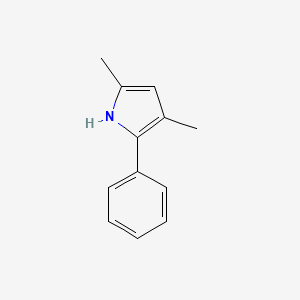
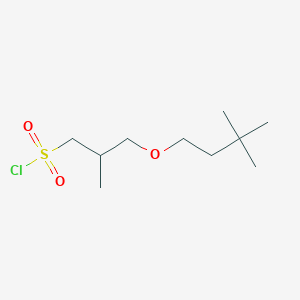
![8-Methyl-1,4-dioxaspiro[4.5]decane-2-methanol](/img/structure/B13624134.png)

![2-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propan-1-ol](/img/structure/B13624153.png)
![6-Bromospiro[2.5]octane](/img/structure/B13624160.png)


